![molecular formula C18H21ClN2O3 B2652281 1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2411247-84-0](/img/structure/B2652281.png)
1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is a complex organic compound that features a unique structure combining azetidine, piperidine, and chlorophenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under basic conditions.
Attachment of the Chlorophenoxy Group: This step involves the reaction of the azetidine intermediate with 2-chlorophenol in the presence of a suitable base.
Formation of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.
Final Coupling: The final step involves coupling the azetidine-piperidine intermediate with prop-2-en-1-one under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Materials Science: It is explored for its potential use in the development of novel polymers and materials with unique properties.
Biological Research: The compound is used in studies to understand its interaction with various enzymes and receptors.
Wirkmechanismus
The mechanism of action of 1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target. The azetidine and piperidine rings play a crucial role in binding to the target, while the chlorophenoxy group may enhance the compound’s affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[4-[3-(2-Fluorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
- 1-[4-[3-(2-Bromophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one
Uniqueness
1-[4-[3-(2-Chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the chlorophenoxy group, which can significantly influence its chemical reactivity and biological activity compared to its fluorinated or brominated analogs. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Eigenschaften
IUPAC Name |
1-[4-[3-(2-chlorophenoxy)azetidine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O3/c1-2-17(22)20-9-7-13(8-10-20)18(23)21-11-14(12-21)24-16-6-4-3-5-15(16)19/h2-6,13-14H,1,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKSQSSJGNIEFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C(=O)N2CC(C2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
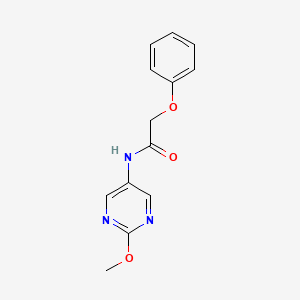
![1-allyl-1H-indole-2,3-dione 3-[N-(4-methoxyphenyl)hydrazone]](/img/structure/B2652201.png)
![N-[(3R)-Pyrrolidin-3-yl]pyrimidin-4-amine dihydrochloride](/img/structure/B2652203.png)
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2652204.png)
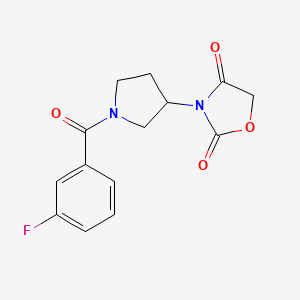
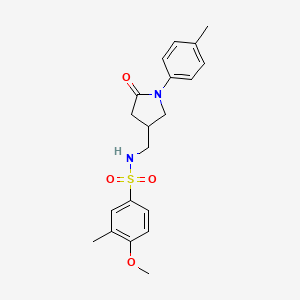
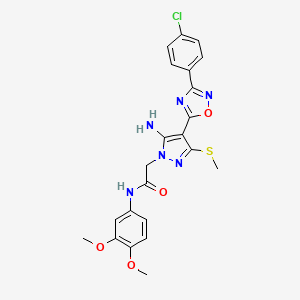

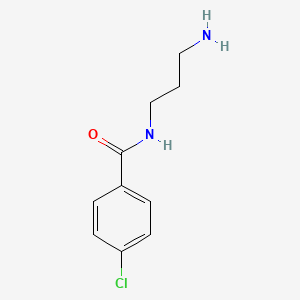
![1-(4-((2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)sulfonyl)phenyl)pyrrolidine-2,5-dione](/img/structure/B2652211.png)
![N-(4-bromophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2652214.png)
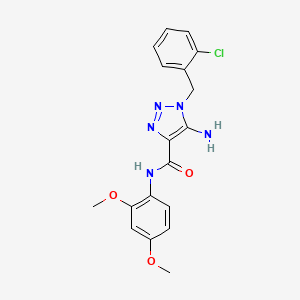

![methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate](/img/structure/B2652221.png)
